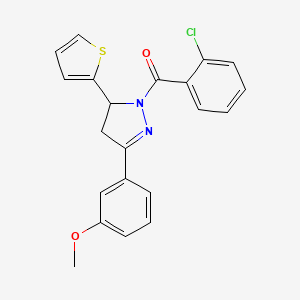![molecular formula C10H14ClN3O4S B4109002 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide
Vue d'ensemble
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide, also known as SN-38, is a synthetic derivative of the anticancer drug irinotecan. SN-38 is a potent inhibitor of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. In
Applications De Recherche Scientifique
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against a variety of cancer cell lines, including colon, lung, breast, and ovarian cancer. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide has also been investigated for its potential use in combination with other chemotherapy drugs, such as cisplatin and paclitaxel, to enhance their efficacy.
Mécanisme D'action
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide inhibits the activity of topoisomerase I by binding to the enzyme-DNA complex and preventing the religation of the DNA strand. This leads to the formation of irreversible DNA strand breaks and ultimately, cell death. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide is highly selective for topoisomerase I, which is overexpressed in many cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide has been found to be highly effective in animal models of cancer, with significant tumor regression observed in mice treated with the drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide in lab experiments is its high potency and selectivity for topoisomerase I. This makes it an ideal tool for studying the role of this enzyme in DNA replication and transcription. However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide is also highly toxic and can cause severe side effects in humans, which limits its use in clinical trials.
Orientations Futures
There are several potential future directions for research on N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide. One area of interest is the development of new formulations of the drug that can improve its solubility and reduce its toxicity. Another area of research is the investigation of the use of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide in combination with other targeted therapies, such as immunotherapy and angiogenesis inhibitors, to enhance its efficacy. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide in cancer cells and to identify new targets for combination therapy.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4S/c1-2-19(17,18)13-6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12-13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYEUFLDFIVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4108920.png)
![3-({2-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4108923.png)
![5-cyano-6-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108936.png)
![methyl 1-[2-(4-methoxyphenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4108941.png)
![methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate](/img/structure/B4108945.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4108975.png)
![N-2-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108979.png)

![3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)
![ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(2-furylmethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4109000.png)
![3-bromo-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4109012.png)

![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109029.png)